AGN 191976
Description
AGN 191976 is a synthetic thromboxane A2 (TXA2) mimetic belonging to the class of 9,11-cyclic carbonate derivatives of prostaglandin F2α (PGF2α). It was developed as a selective agonist of thromboxane (TP) receptors, with potent vasoconstrictive and platelet-aggregatory activities. Notably, this compound has demonstrated ocular hypotensive properties, making it a candidate for glaucoma research .
Properties
CAS No. |
159359-94-1 |
|---|---|
Molecular Formula |
C21H34O6 |
Molecular Weight |
382.497 |
IUPAC Name |
(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
CVQLYMOSZQTFDP-NFUXFLSFSA-N |
SMILES |
O=C(O)CCC/C=C\C[C@H]1[C@@]2([H])OC(O[C@@](C2)([H])[C@@H]1CC[C@@H](O)CCCCC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN 191976 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties :
- Mechanism : Binds selectively to TP receptors, mimicking the effects of thromboxane A2, a key mediator of vascular tone and platelet activation.
- Potency: Exhibits nanomolar-range EC50 values in smooth muscle contraction assays (e.g., 0.32 nM in rat aorta) .
- Therapeutic Potential: Investigated for intraocular pressure (IOP) reduction, though its TP receptor activity complicates systemic tolerability .
Comparison with Structurally and Functionally Similar Compounds
AGN 191976 is part of a series of 9,11-cyclic carbonate derivatives. Its closest analogs include AGN 192093 and the benchmark TP agonist U-46619 . Below is a detailed comparative analysis:
This compound vs. AGN 192093
Both compounds share structural homology but exhibit divergent pharmacological profiles:
| Parameter | This compound | AGN 192093 |
|---|---|---|
| EC50 in Rat Aorta | 0.32 ± 0.08 nM | 1.30 ± 0.53 nM |
| EC50 in Human Myometrium | 0.45 ± 0.12 nM (pregnant donors) | 2.10 ± 0.76 nM (pregnant donors) |
| Platelet Aggregation | Potent agonist (EC50 = 16.3 nM) | Weak agonist (EC50 > 10 µM) |
| Receptor Subtype Selectivity | TP receptor (smooth muscle and platelet) | TP receptor (smooth muscle-selective) |
Key Findings :
This compound vs. U-46619
U-46619, a widely used TXA2 analog, serves as a reference compound:
| Parameter | This compound | U-46619 |
|---|---|---|
| EC50 in Rat Aorta | 0.32 ± 0.08 nM | 3.50 ± 1.20 nM |
| EC50 in Human Myometrium | 0.45 ± 0.12 nM | 5.80 ± 1.90 nM |
| Platelet Aggregation | Comparable potency (EC50 = 16.3 nM) | EC50 = 18.5 nM |
| Receptor Cross-Reactivity | Minimal at DP, EP1, EP3, FP, IP receptors | Moderate cross-reactivity at EP3 receptors |
Functional Implications :
- This compound’s higher potency in smooth muscle highlights its utility in studying TP receptor-mediated vascular effects .
- Unlike U-46619, this compound’s selectivity reduces confounding effects from non-TP receptors, enhancing experimental precision .
Research Implications and Clinical Relevance
- Ocular Hypotension : this compound’s IOP-lowering effects are mediated via TP receptors, though its systemic vasoconstrictive activity limits therapeutic use .
- Receptor Subtyping : The differential activity of this compound and AGN 192093 supports the existence of TP receptor subtypes, informing drug design for conditions like hypertension and thrombosis .
- Comparative Limitations : AGN 192093’s platelet inactivity makes it a tool for isolating vascular TP receptor effects, whereas this compound remains valuable for studying platelet aggregation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
